molecular formula C23H24N4O2S B11244681 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11244681
M. Wt: 420.5 g/mol
InChI Key: FXDNVKHSJUJDJF-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxyphenylacetic acid derivatives.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves coupling the benzofuran and triazole intermediates with the sulfanyl group and acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the triazole or benzofuran rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antifungal, antibacterial, and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to the observed biological effects. Pathways involved may include inhibition of cell division, disruption of cell membranes, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzofuran ring, triazole ring, and sulfanyl group in 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide gives it distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of biological activity, stability, and reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C23H24N4O2S/c1-5-27-22(19-12-17-8-6-7-9-18(17)29-19)25-26-23(27)30-13-20(28)24-21-15(3)10-14(2)11-16(21)4/h6-12H,5,13H2,1-4H3,(H,24,28)

InChI Key

FXDNVKHSJUJDJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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